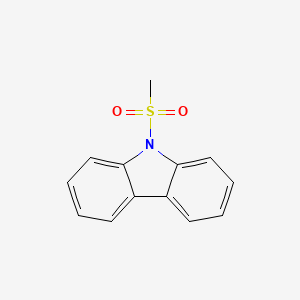

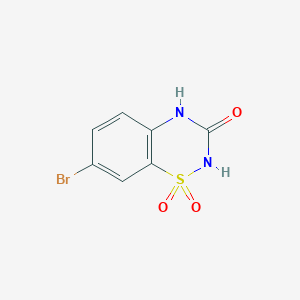

9-Methanesulfonylcarbazole

Overview

Description

9-Methanesulfonylcarbazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of carbazole, which is a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds. The unique properties of this compound make it an attractive candidate for use in a wide range of scientific applications.

Scientific Research Applications

Novel HPLC Method Development

A novel labeling reagent, 1-(9H-carbazol-9-yl) propan-2-yl-methanesulfonate (CPMS), synthesized for the HPLC determination of fatty acids, showcases the utility of carbazole derivatives in analytical chemistry. This method, applied to the analysis of traditional Chinese herb Notopterygium forbesii Boiss, demonstrated the capability of 9-methanesulfonylcarbazole derivatives for the trace analysis of fatty acids in complex samples, highlighting its potential in biochemical and pharmaceutical analysis (Zhang et al., 2012).

Synthetic Chemistry Applications

Research into the synthesis of 9-methanesulfonyl-1,2,3,9a-tetrahydro- and 1,2,3,4-tetrahydrocarbazoles from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline illustrates the role of this compound in facilitating the synthesis of complex organic compounds. This work underscores the chemical versatility and reactivity of carbazole derivatives, making them valuable intermediates in organic synthesis (Gataullin et al., 2003).

Photorefractive Applications

9-(2-Ethyl-hexyl)-3-[2-(4-methanesulfonyl-phenyl)vinyl]-9H-carbazole (EHCS), a monolithic photorefractive molecule, demonstrates the use of this compound derivatives in the development of materials with significant photoconductivity and optical nonlinearity. This application is particularly relevant in the fields of optical data storage and photonic devices, highlighting the material science aspects of carbazole derivatives (Sohn et al., 2000).

Metal-Organic Frameworks (MOFs)

The construction of highly porous metal-organic frameworks (MOFs) using extended tetratopic linkers derived from carbazole demonstrates another innovative application of this compound derivatives. These MOFs, with exceptional methane uptake, showcase the potential of carbazole-based compounds in gas storage and separation technologies, contributing to energy and environmental applications (Stoeck et al., 2012).

Mechanism of Action

Target of Action

They are known to interact with various biological targets, including enzymes and receptors, and play significant roles in various biochemical processes .

Mode of Action

Carbazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, thereby influencing the biochemical pathways they are involved in .

Biochemical Pathways

Carbazole derivatives have been shown to influence various biochemical pathways . For instance, they have been implicated in the regulation of metabolic pathways, including amino acid metabolism and short-chain fatty acid metabolism . The downstream effects of these interactions can lead to changes in cellular functions and overall organism health .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .

Result of Action

Carbazole derivatives have been shown to have various effects at the molecular and cellular levels . For instance, some carbazole derivatives have been found to induce DNA damage and change DNA methylation patterns in certain cell types .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-Methanesulfonylcarbazole . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets . Understanding these environmental influences is crucial for optimizing the use of the compound in various applications.

properties

IUPAC Name |

9-methylsulfonylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17(15,16)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANZPOQEQVYVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443465 | |

| Record name | 9-Methanesulfonylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2169-37-1 | |

| Record name | 9-Methanesulfonylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)

![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)

![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)